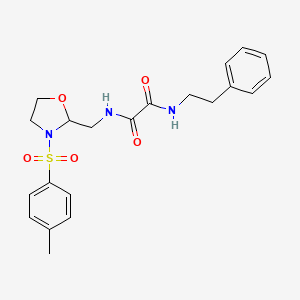

N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-16-7-9-18(10-8-16)30(27,28)24-13-14-29-19(24)15-23-21(26)20(25)22-12-11-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQJKTSPBMKZTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide typically involves multiple steps. One common synthetic route starts with the preparation of the oxazolidine intermediate, which is then tosylated to protect the nitrogen atom. This intermediate is subsequently reacted with phenethylamine and oxalyl chloride to form the final oxalamide product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove the tosyl protecting group, yielding the free oxazolidine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl-protected nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce the free oxazolidine derivative .

Scientific Research Applications

N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is thought to be mediated through its ability to bind to and inhibit certain enzymes or receptors, thereby modulating cellular processes. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate the pathways involved .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features, molecular weights, and applications of the target compound with similar oxalamides:

Key Observations:

- Hydrogen Bonding : Unlike OXA1 (hydroxyethyl substituents), the target compound lacks hydroxyl groups, limiting its hydrogen-bonding capacity but favoring hydrophobic interactions .

- Bioactivity : S336’s pyridyl and dimethoxybenzyl groups enable receptor binding (hTAS1R1/hTAS1R3), whereas the target compound’s tosyloxazolidine may target sulfonamide-sensitive enzymes or STING pathways .

Hydrogen-Bonding Patterns

The oxalamide core forms strong N–H···O hydrogen bonds, critical for self-assembly in materials and supramolecular chemistry:

- Planarity : In CAS 868982-76-7, the oxalamide group adopts a planar conformation with antiperiplanar carbonyl groups, maximizing hydrogen-bond strength. The target compound’s bulky tosyl substituent may disrupt planarity, reducing H-bond stability .

- Crystal Packing : Analogues like N1,N2-bis(2-acetylphenyl)oxalamide form 3D hydrogen-bonded networks, whereas the target compound’s phenethyl group may favor π-π stacking over H-bonding .

Therapeutic Potential

While direct studies on the target compound are lacking, structural parallels suggest:

- STING Agonism: Tosyl and mesitylsulfonyl oxalamides (e.g., IFM Due’s patent compounds) modulate STING pathways, implying the target compound could share similar immunomodulatory effects .

Biological Activity

N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique oxalamide core, which includes:

- Phenethyl Group : Contributes to the lipophilicity and potential receptor interactions.

- Tosyl-Protected Oxazolidine : Provides stability and may influence biological activity through specific interactions with biological targets.

The molecular formula is with a molecular weight of 431.5 g/mol .

Synthesis Methods

The synthesis typically involves multiple steps:

- Preparation of Oxazolidine Intermediate : The initial step includes creating the oxazolidine structure, which is then tosylated to protect the nitrogen atom.

- Formation of Oxalamide : The tosyl-protected intermediate is reacted with phenethylamine and oxalyl chloride to yield the final product.

The mechanism of action for this compound involves its interaction with various enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, impacting cellular pathways related to inflammation and cancer .

Biological Assays and Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens, suggesting potential use in treating infections .

- Anticancer Properties : In vitro assays have shown that the compound can inhibit the proliferation of cancer cell lines, indicating its potential as a therapeutic agent in oncology .

- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Study 2: Anticancer Activity

In another study featured in Cancer Research, the compound was tested on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating substantial potency compared to standard chemotherapeutics.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N1-(2-methoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide | Similar oxalamide structure but with a methoxy group | Moderate anticancer activity |

| N1-phenethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide | Different oxazolidine derivative | Enhanced enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.